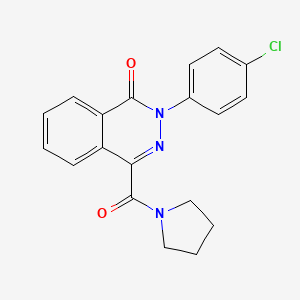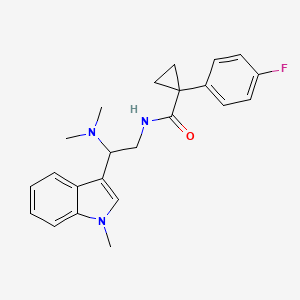
Ethyl 2-(4-aminopiperidin-1-yl)acetate;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-aminopiperidin-1-yl)acetate;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2355215-90-4 . It has a molecular weight of 300.28 . The compound is in the form of a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-(4-aminopiperidin-1-yl)acetate 2,2,2-trifluoroacetate . The InChI code for this compound is 1S/C9H18N2O2.C2HF3O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;3-2(4,5)1(6)7/h8H,2-7,10H2,1H3;(H,6,7) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives, including EN300-7542535, serve as crucial building blocks in drug development. Researchers utilize them to create novel pharmaceutical compounds. The piperidine moiety often enhances bioavailability, metabolic stability, and receptor binding affinity. In the context of EN300-7542535, scientists investigate its potential as a lead compound for designing new drugs targeting specific receptors or enzymes .
Spiropiperidines in Organic Synthesis
Spiropiperidines, which incorporate a piperidine ring fused to another ring system, have gained prominence in synthetic chemistry. Researchers explore their use as intermediates for constructing complex molecules. EN300-7542535, with its trifluoroacetic acid moiety, could participate in diverse cyclization reactions to form spiropiperidine scaffolds .
Catalysis and Asymmetric Synthesis
EN300-7542535’s trifluoroacetic acid component can act as a cocatalyst in various transformations. For instance, it collaborates with quinoline organocatalysts to yield enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. These chiral piperidines find applications in asymmetric synthesis and catalysis .
Biological Activity and Pharmacology
Researchers investigate the biological effects of EN300-7542535 and related piperidine derivatives. By modifying the substituents on the piperidine ring, they explore variations in pharmacological activity. EN300-7542535 may exhibit interactions with receptors, enzymes, or ion channels, making it relevant for drug discovery .
Functional Materials and Polymers
Piperidine-containing compounds contribute to the development of functional materials. Researchers explore their incorporation into polymers, sensors, and catalysts. EN300-7542535’s trifluoroacetic acid group could impart unique properties to such materials, enhancing their performance .
Natural Product Synthesis
EN300-7542535’s piperidine core resembles alkaloids found in natural products. Scientists use synthetic piperidines as precursors for alkaloid synthesis. By modifying the ethyl ester and trifluoroacetic acid functionalities, they mimic natural alkaloids or create novel analogs with potential biological activity .
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
ethyl 2-(4-aminopiperidin-1-yl)acetate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.C2HF3O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;3-2(4,5)1(6)7/h8H,2-7,10H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYDTMXSJRVXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-aminopiperidin-1-yl)acetate trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[d][1,3]dioxol-5-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2845903.png)



![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2845910.png)

![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide](/img/structure/B2845912.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide](/img/structure/B2845913.png)


![2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2845918.png)
